molecular formula C22H12N4O2S B2387311 (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile CAS No. 708281-49-6

(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

Cat. No.: B2387311
CAS No.: 708281-49-6
M. Wt: 396.42
InChI Key: WNXOQJMMZGSSBU-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a highly potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with significant research value in oncology. This compound was specifically designed to target EGFR mutants, including the gatekeeper T790M mutation, which is a common mechanism of acquired resistance to first-generation EGFR inhibitors like gefitinib and erlotinib in non-small cell lung cancer (NSCLC) source . Its mechanism of action involves binding irreversibly to the ATP-binding site of mutant EGFR, leading to potent suppression of kinase activity and downstream signaling pathways such as MAPK and AKT, which ultimately induces apoptosis and inhibits proliferation in EGFR-driven cancer cell lines source . As a research tool, it is invaluable for investigating resistance mechanisms in EGFR-mutant cancers, evaluating combination therapy strategies, and further elucidating the role of specific EGFR isoforms in tumorigenesis.

Properties

IUPAC Name

(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N4O2S/c23-12-13(20-24-16-6-2-1-5-15(16)21(27)26-20)11-14-9-10-18(28-14)22-25-17-7-3-4-8-19(17)29-22/h1-11H,(H,24,26,27)/b13-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXOQJMMZGSSBU-ACCUITESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC=C(O3)C4=NC5=CC=CC=C5S4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C/C3=CC=C(O3)C4=NC5=CC=CC=C5S4)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a novel chemical entity that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential across various biological systems.

Synthesis

The synthesis of the compound typically involves a multi-step process, often starting with the Knoevenagel condensation reaction between benzothiazole derivatives and furan compounds. The synthetic route may include the following steps:

  • Formation of Benzothiazole Derivatives : Synthesis begins with the preparation of benzothiazole derivatives through reactions involving 2-(benzo[d]thiazol-2-yl)acetonitrile.
  • Condensation with Furan : The benzothiazole derivative is then reacted with furan derivatives to form the furan-substituted product.
  • Final Coupling : The final structure is obtained through coupling with quinazoline derivatives, leading to the desired acrylonitrile compound.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing benzothiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds can vary significantly depending on their structural modifications.

CompoundMIC (μg/mL)Activity
9a25098% inhibition against B. cereus
12a10099% inhibition against S. aureus

These findings suggest that structural features such as the presence of electron-withdrawing groups can enhance antimicrobial efficacy .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using assays such as the DPPH assay. The results indicate that certain structural configurations contribute to a higher capacity for free radical scavenging.

CompoundIC50 (mg/mL)% Inhibition
60.0585
170.0390

The presence of functional groups like NH in proximity to carbonyl groups enhances the stability of free radicals formed during these reactions .

Anticancer Activity

The anticancer properties of benzothiazole derivatives are well-documented, with studies showing that they can induce apoptosis in various cancer cell lines. For example, compounds structurally related to this compound have been tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer).

Cell LineIC50 (μM)
MDA-MB-2315.31
A5496.42

These results indicate a promising therapeutic index for further development as anticancer agents .

The biological activity of this compound is thought to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial and cancer cell metabolism.
  • Induction of Apoptosis : In cancer cells, these compounds may activate apoptotic pathways leading to cell death.
  • Free Radical Scavenging : The antioxidant properties are attributed to their ability to neutralize free radicals, thereby reducing oxidative stress.

Case Studies

Several case studies have highlighted the effectiveness of similar benzothiazole-based compounds in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study conducted on a series of synthesized benzothiazole derivatives demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus.
  • Case Study on Cancer Cell Lines : Research involving the application of related compounds in vitro showed promising results in inhibiting tumor growth in various human cancer cell lines, suggesting a potential pathway for therapeutic use.

Scientific Research Applications

Antibacterial Properties

Numerous studies have investigated the antibacterial properties of compounds related to (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile. One study reported that thiazoloquinazoline derivatives exhibit significant antibacterial activity against various strains, indicating the potential for developing new antibiotics .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Research indicates that derivatives containing benzothiazole and furan moieties show promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

Cytotoxicity

Cytotoxicity studies have demonstrated that certain derivatives can inhibit cancer cell proliferation. The structure of this compound suggests it may interact with cellular targets involved in cancer progression .

Case Studies

  • Antimicrobial Evaluation : A series of thiazoloquinazoline derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results showed that some compounds exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
  • Cytotoxicity Testing : In vitro studies on cancer cell lines revealed that specific derivatives of the compound induced apoptosis in cells, with mechanisms involving the activation of caspases and modulation of cell cycle progression. This highlights their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their properties are summarized below, highlighting key differences in substituents, bioactivity, and physicochemical characteristics.

Table 1: Structural and Functional Comparison

Compound Name & Source Key Structural Features Bioactivity/Properties
(E)-3-(Benzo[d]thiazol-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile (11b) Lacks furan bridge; direct benzo[d]thiazole linkage to acrylonitrile. Antibacterial activity (broad-spectrum); synthetic yield not reported.
(E)-2-(Benzo[d]thiazol-2-yl)-3-[5-(4-chlorophenyl)furan-2-yl]acrylonitrile (7g) 4-Chlorophenyl substituent on furan; no quinazolinone. Acetylcholinesterase inhibition (IC₅₀ ~1.2 µM); moderate antimicrobial activity .
(Z)-3-(Benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (15) Trimethoxyphenyl instead of quinazolinone; Z-isomer. Potent anticancer activity (average GI₅₀ = 0.021–12.2 µM).
(E)-2-(Benzothiazol-2-yl)-3-[5-(4-chlorophenyl)furan-2-yl]acrylonitrile 4-Chlorophenyl-furan; benzothiazole-acrylonitrile core. High melting point (190–192°C); antimicrobial activity against S. aureus .
Target Compound Benzo[d]thiazole-furan + quinazolinone-acrylonitrile. Hypothesized enhanced dual activity (antimicrobial + kinase inhibition).

Key Findings

Substituent Effects on Bioactivity: The 4-chlorophenyl group on furan (e.g., 7g) enhances acetylcholinesterase inhibition but reduces solubility compared to unsubstituted analogs . The quinazolinone moiety (present in 11b and the target compound) is associated with kinase binding and antibacterial activity .

Stereoelectronic Properties :

  • The E-configuration of the acrylonitrile group is critical for planar molecular geometry, facilitating π-π stacking with biological targets .
  • The furan-thiazole bridge in the target compound may improve π-conjugation and intramolecular charge transfer, as seen in fluorescent probes (e.g., CZ-BTZ in ) .

Antimicrobial vs. Anticancer Activity :

  • Compounds with trimethoxyphenyl substituents (e.g., 15 ) exhibit potent anticancer activity due to tubulin binding .
  • Benzo[d]thiazole-furan hybrids (e.g., 3b in ) show strong antimicrobial effects, particularly against S. aureus (MIC ~2 µg/mL) .

Synthetic Accessibility: Knoevenagel condensation yields for similar compounds range from 51% (7i) to 84% (7j), depending on substituent complexity . The target compound’s synthesis likely requires multi-step protocols, as seen in for 11b .

Research Implications

  • Structure-Activity Relationship (SAR): The quinazolinone and benzo[d]thiazole-furan moieties synergistically enhance target specificity, making the compound a candidate for dual-function therapeutics.
  • Optimization Potential: Introducing electron-withdrawing groups (e.g., -NO₂) on the furan ring could improve antibacterial activity, as demonstrated in .
  • Comparative Limitations : Lack of direct bioactivity data for the target compound necessitates further in vitro testing against bacterial and cancer cell lines.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including thiazole ring formation (via α-haloketone and thiourea condensation) and Knoevenagel condensation for acrylonitrile moiety introduction . Key optimization parameters:

  • Temperature : Controlled heating (e.g., 80°C for thiourea reactions) to minimize side products .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity of intermediates .
  • Catalysts : Use of mild bases (e.g., KOH) for deprotonation in cyclization steps .
  • Monitoring : TLC and HPLC track intermediates; NMR confirms stereochemistry .

Q. How can the stereochemical integrity of the (E)-isomer be ensured during synthesis?

  • Methodological Answer : The (E)-configuration is stabilized by steric and electronic factors. Techniques include:

  • Stereoselective Synthesis : Use of bulky substituents (e.g., 4-oxoquinazolinyl) to favor trans-addition .
  • Analytical Validation : NOESY NMR to confirm spatial arrangement of substituents .
  • Chromatographic Separation : Reverse-phase HPLC isolates the (E)-isomer from (Z)-byproducts .

Advanced Research Questions

Q. What strategies are recommended for addressing contradictions in reported biological activity data for similar acrylonitrile-thiazole hybrids?

  • Methodological Answer : Discrepancies often arise from assay variability or structural nuances. Solutions include:

  • Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls across studies .
  • SAR Analysis : Compare substituent effects (e.g., 4-oxoquinazolinyl vs. nitrophenyl) on activity .
  • Meta-Analysis : Cross-reference PubChem bioactivity data (e.g., IC50 values) with in-house results .

Q. How can computational methods guide the design of derivatives targeting specific enzymes (e.g., kinases or oxidoreductases)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions between the acrylonitrile moiety and ATP-binding pockets .
  • QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ values of substituents) with inhibition potency .
  • ADMET Prediction : SwissADME evaluates bioavailability, ensuring derivatives meet Lipinski’s rules .

Q. What experimental approaches resolve challenges in characterizing degradation products under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to pH extremes (1–13), UV light, and oxidative agents (H2O2) .
  • LC-MS/MS Analysis : Identify hydrolyzed products (e.g., quinazolinone or benzo[d]thiazole fragments) .
  • Stability Profiling : Monitor half-life in simulated gastric fluid (SGF) and phosphate buffer (PBS) .

Data-Driven Analysis

Q. How do substituents on the quinazolinone ring influence the compound’s photophysical properties?

  • Key Findings :

Substituentλmax (nm)Fluorescence Quantum YieldReference
4-Oxo3200.45
3-Nitro3450.12
  • Interpretation : Electron-withdrawing groups (e.g., nitro) redshift absorption but reduce fluorescence due to enhanced non-radiative decay .

Q. What are the limitations of current cytotoxicity assays in evaluating this compound’s therapeutic potential?

  • Critical Analysis :

  • False Positives : Thiazole rings may interfere with MTT assay via non-specific redox reactions .
  • 3D vs. 2D Models : Traditional monolayer cultures underestimate efficacy observed in spheroid models .
  • Mitochondrial Off-Target Effects : JC-1 staining recommended to validate apoptosis vs. metabolic disruption .

Synthesis and Functionalization Workflow

Step 1: Thiazole Ring Formation  
- Reagents: α-Bromoketone, thiourea, DMF, KOH  
- Conditions: 80°C, 48 hr, inert atmosphere [[9]]  

Step 2: Acrylonitrile Coupling  
- Reagents: Aldehyde derivative, piperidine catalyst  
- Conditions: Reflux in ethanol, 12 hr [[12]]  

Step 3: Purification  
- Techniques: Column chromatography (hexane/EtOAc), recrystallization (MeOH) [[1, 5]]  

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.